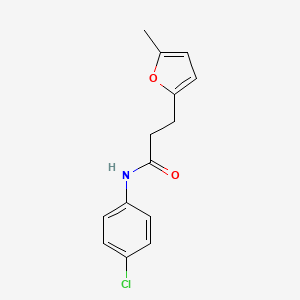

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide

Description

N-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-chlorophenyl group and a 5-methylfuran-2-yl moiety.

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSCRLVWGYIJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328653 | |

| Record name | N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

307540-63-2 | |

| Record name | N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-methylfuran-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to amidation with a suitable amine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Furanones.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula C₁₄H₁₃ClNO₂.

Heterocyclic Substituent Effects

- Furan vs. In contrast, triazoles (e.g., compound 9 ) introduce nitrogen atoms capable of stronger hydrogen bonding, which may improve solubility but reduce membrane permeability. Thiazoles (e.g., compound 31 ) and oxadiazoles (e.g., 7k ) add sulfur or nitrogen, altering metabolic stability and electronic profiles.

- These features contrast with the target compound’s simpler furan system.

Chlorophenyl Position and Substitution

- 4-Chlorophenyl vs.

- Extended Conjugation : The 5-(4-methoxyphenyl)furan substituent in extends conjugation, which may redshift UV absorption and influence redox properties compared to the target’s methyl-substituted furan.

Physicochemical Properties

- Molecular Weight and Melting Points : The target compound’s lower molecular weight (~263.7 g/mol) suggests better bioavailability compared to bulkier analogs like 7k (535.0 g/mol) . Higher molecular complexity in sulfonyl-oxadiazole derivatives correlates with elevated melting points (66–79°C), likely due to increased intermolecular forces.

- Lipophilicity : The 4-chlorophenyl group enhances lipophilicity, but the furan’s oxygen may counterbalance this via dipole interactions. In contrast, triazole-containing analogs (e.g., compound 9 ) may exhibit lower logP values due to nitrogen’s H-bond acceptor capacity.

Biological Activity

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to a 3-(5-methylfuran-2-yl) propanamide backbone. The presence of the chlorophenyl moiety is significant as it can influence the compound's electronic properties and biological interactions.

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide is believed to exert its biological effects through several mechanisms:

- Interaction with Enzymes and Receptors : The chlorophenyl group may enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.

- Stability and Bioavailability : The methylfuran moiety contributes to the compound's stability and bioavailability, which are crucial for therapeutic efficacy.

Antimicrobial Activity

Research has indicated that N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide exhibits antimicrobial properties. It has been tested against various microorganisms, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The compound showed moderate activity, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that derivatives of similar structures demonstrate significant antiproliferative effects against cancer cell lines such as HeLa cells. For instance, some related compounds have shown IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide | Cyanide instead of chlorine | Anticancer activity reported | Cyanide may enhance electronic properties |

| N-(4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide | Nitro group substitution | Potential antibacterial properties | Nitro group may improve solubility |

| N-(phenyl)-3-(5-methylfuran-2-yl)propanamide | Lacks cyano substitution | Generalized activity across various targets | Absence of specific groups reduces selectivity |

This table illustrates how variations in substituents can influence biological activity and specificity.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide:

- Anticancer Studies : In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms and potential clinical applications .

- Antimicrobial Assays : The compound was subjected to tests against various pathogens where it exhibited promising results, suggesting its utility as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.